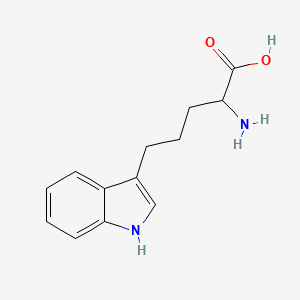

2-Amino-5-(1H-indol-3-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(1H-indol-3-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-11(13(16)17)6-3-4-9-8-15-12-7-2-1-5-10(9)12/h1-2,5,7-8,11,15H,3-4,6,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBPRLXFBCTXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295775 | |

| Record name | α-Amino-1H-indole-3-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26988-88-5 | |

| Record name | α-Amino-1H-indole-3-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26988-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-1H-indole-3-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 1h Indol 3 Yl Pentanoic Acid

Retrosynthetic Strategies for the Construction of the 2-Amino-5-(1H-indol-3-yl)pentanoic Acid Scaffold

Retrosynthetic analysis of 2-Amino-5-(1H-indol-3-yl)pentanoic acid, a higher homolog of tryptophan, suggests several logical disconnections. The primary approaches involve either the formation of the indole (B1671886) ring onto a pre-existing amino acid side chain or the introduction of the aminopentanoic acid moiety onto a preformed indole nucleus.

A common retrosynthetic pathway begins by disconnecting the C2-amino group and the C3-side chain from the indole core. This leads to two main strategies:

Strategy A: Indole Ring Formation Last: This approach involves the synthesis of a suitably functionalized phenylhydrazine (B124118) and a ketone or aldehyde bearing the pentanoic acid backbone. The Fischer indole synthesis is a prominent example of this strategy. The key precursors would be a phenylhydrazine and a derivative of 6-amino-7-oxoheptanoic acid.

Strategy B: Side-Chain Installation onto Indole: This strategy starts with an indole derivative and attaches the five-carbon amino acid side chain at the C3 position. This can be achieved through various C-C bond-forming reactions, such as Friedel-Crafts alkylation or acylation, followed by functional group manipulations to install the amino group.

A further disconnection within the side chain itself offers another layer of synthetic planning. The α-amino group can be introduced at a late stage through methods like α-amination of a carboxylic acid derivative or by starting with a chiral glycine (B1666218) equivalent.

Conventional Organic Synthesis Approaches for 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

Conventional methods for synthesizing this molecule can be broken down into the construction of the indole core and the elaboration of the pentanoic acid side chain.

Indole Ring Formation Techniques (e.g., Fischer Indole Synthesis Adaptations)

The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions. nih.govwikipedia.orgthermofisher.comnih.gov For the synthesis of 2-Amino-5-(1H-indol-3-yl)pentanoic acid, this would involve the reaction of phenylhydrazine with a protected form of 6-amino-7-oxoheptanoic acid or a related precursor. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. nih.gov

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. nih.govnih.gov Modifications to the classic Fischer indole synthesis, such as the Buchwald modification involving a palladium-catalyzed cross-coupling, have expanded the scope and applicability of this reaction. wikipedia.org

| Reaction | Reactants | Conditions | Key Features | Reference(s) |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Forms the indole ring in one pot from acyclic precursors. | nih.govwikipedia.orgthermofisher.comnih.gov |

| Buchwald Modification | Aryl bromides, Hydrazones | Palladium catalyst | Milder conditions and broader substrate scope. | wikipedia.org |

Pentanoic Acid Chain Elongation and Functionalization Methodologies

Once the indole nucleus is in place, or if starting from an indole derivative, the next critical step is the construction and functionalization of the pentanoic acid side chain at the C3 position.

One common approach is the Friedel-Crafts acylation of indole with a derivative of glutaric anhydride (B1165640) or a related five-carbon electrophile. This introduces a keto-acid side chain that can be subsequently reduced and functionalized. For instance, reaction of indole with glutaric anhydride in the presence of a Lewis acid like aluminum chloride would yield 4-(1H-indole-3-carbonyl)butanoic acid. The ketone can then be reduced to a methylene (B1212753) group, and the amino group can be introduced at the α-position.

Alternatively, alkylation of indole with a suitable five-carbon electrophile containing a leaving group and a masked carboxylic acid or amino function is a viable route. For example, indole can be reacted with a derivative of 5-halopentanoate.

The synthesis of indole-3-alkanoic acids is a well-established field, providing a strong foundation for building the pentanoic acid chain. nih.govnih.govacs.org

Stereoselective Synthesis of 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

Controlling the stereochemistry at the α-carbon is paramount for the synthesis of enantiomerically pure 2-Amino-5-(1H-indol-3-yl)pentanoic acid. This is typically achieved through chiral auxiliary-mediated approaches or asymmetric catalysis.

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. A widely used method for the asymmetric synthesis of amino acids is the Schöllkopf chiral auxiliary approach. wikipedia.org In this method, a chiral bis-lactim ether derived from a cyclic dipeptide (e.g., from valine and glycine) is deprotonated and then alkylated with a suitable electrophile, such as 3-(4-bromobutyl)-1H-indole. The bulky chiral auxiliary directs the alkylation to occur from the less hindered face, leading to a high degree of stereoselectivity. Subsequent hydrolysis of the bis-lactim ether furnishes the desired amino acid ester with high enantiomeric purity.

Another strategy involves the use of Evans auxiliaries (chiral oxazolidinones). An N-acylated Evans auxiliary can be alkylated at the α-position with high diastereoselectivity. The chiral auxiliary is then cleaved to reveal the chiral carboxylic acid.

| Chiral Auxiliary | Key Reaction | Stereochemical Control | Reference(s) |

| Schöllkopf Auxiliary | Alkylation of a chiral bis-lactim ether | Steric hindrance from the auxiliary directs the electrophile. | wikipedia.org |

| Evans Auxiliary | Alkylation of an N-acylated chiral oxazolidinone | Chelation control and steric hindrance. | N/A |

Asymmetric catalysis offers an elegant and atom-economical way to introduce chirality. For the synthesis of 2-Amino-5-(1H-indol-3-yl)pentanoic acid, catalytic asymmetric methods can be applied to either the C-C or C-N bond formation steps.

Catalytic Asymmetric Alkylation: Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been successfully employed for the asymmetric alkylation of glycine Schiff base derivatives. organic-chemistry.org This method could be adapted for the synthesis of the target molecule by using an appropriate indole-containing electrophile.

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of a dehydroamino acid precursor is a powerful method. A substrate containing a double bond at the α,β-position of the amino acid side chain can be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to introduce the stereocenter with high enantioselectivity.

Catalytic Asymmetric Amination: The direct α-amination of a carboxylic acid derivative is another attractive strategy. Chiral catalysts can be used to direct the enantioselective introduction of a nitrogen-containing group at the α-position of an indole-3-pentanoic acid derivative.

| Catalytic Method | Key Transformation | Catalyst Type | Reference(s) |

| Asymmetric Phase-Transfer Catalysis | Alkylation of a glycine derivative | Chiral quaternary ammonium salts | organic-chemistry.org |

| Asymmetric Hydrogenation | Hydrogenation of a dehydroamino acid | Chiral Rhodium or Ruthenium phosphine complexes | N/A |

| Asymmetric Amination | α-amination of a carbonyl compound | Chiral metal complexes or organocatalysts | organic-chemistry.org |

Enzymatic Resolution and Deracemization Techniques

The production of enantiomerically pure 2-amino-5-(1H-indol-3-yl)pentanoic acid is crucial for its application in various scientific fields. Enzymatic methods, including kinetic resolution and deracemization, offer highly selective and environmentally benign alternatives to traditional chemical separation techniques.

Enzymatic kinetic resolution relies on the differential reaction rate of an enzyme with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. A common approach involves the use of hydrolases, such as lipases and proteases, which can selectively hydrolyze an ester or amide derivative of one enantiomer, leaving the other enantiomer in its derivatized form. For instance, lipases have been widely used for the resolution of various amino acid esters through hydrolysis. researchgate.net While specific studies on 2-amino-5-(1H-indol-3-yl)pentanoic acid are not extensively documented, the principles applied to other unnatural amino acids are relevant. The enzyme would selectively act on either the L- or D-ester, allowing for separation based on the differing chemical properties of the resulting acid and the unreacted ester.

Deracemization techniques aim to convert a racemic mixture into a single, desired enantiomer, thus achieving a theoretical yield of 100%. One such method involves the combination of an enantioselective oxidase and a non-selective reducing agent. In this process, a D-amino acid oxidase could selectively oxidize the D-enantiomer of 2-amino-5-(1H-indol-3-yl)pentanoic acid to the corresponding α-keto acid. This intermediate can then be non-selectively reduced back to the racemic amino acid, or, in a more advanced approach, an ω-transaminase can be used to asymmetrically aminate the α-keto acid to the desired L-enantiomer. nih.gov This combination of enzymes in a whole-cell system has been successfully applied to the deracemization of other unnatural amino acids like homoalanine, achieving high enantiomeric excess (>99%) and yield. nih.gov

Another powerful strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the complete conversion of the racemic starting material into a single enantiomeric product. For amino acid derivatives, this can be achieved using a combination of an aminopeptidase (B13392206) and a racemase. mdpi.comrsc.org For example, a D-aminopeptidase could selectively hydrolyze the D-amide of racemic 2-amino-5-(1H-indol-3-yl)pentanamide, while an amino acid amide racemase continuously converts the remaining L-amide into the D-amide, which then becomes available for hydrolysis. mdpi.com

The table below summarizes enzymatic strategies applicable to the resolution and deracemization of 2-amino-5-(1H-indol-3-yl)pentanoic acid, based on established methods for other unnatural amino acids.

| Enzymatic Strategy | Key Enzymes | Principle | Potential Outcome for 2-Amino-5-(1H-indol-3-yl)pentanoic acid |

| Kinetic Resolution | Lipases, Proteases | Selective hydrolysis of an ester or amide of one enantiomer. | Separation of one enantiomer as the free acid from the other as the ester/amide. |

| Deracemization | D-Amino Acid Oxidase, ω-Transaminase | Selective oxidation of the D-enantiomer to the α-keto acid, followed by asymmetric amination to the L-enantiomer. | Conversion of a racemic mixture to enantiopure L-2-amino-5-(1H-indol-3-yl)pentanoic acid with >99% ee. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Aminopeptidase, Racemase | Selective hydrolysis of one enantiomeric amide coupled with in-situ racemization of the other. | Theoretical 100% conversion of the racemic amide to a single enantiomeric amino acid. mdpi.comrsc.org |

Modern Synthetic Chemistry Applications for 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

Modern synthetic methodologies are continuously being developed to provide more efficient and versatile routes to complex molecules like 2-amino-5-(1H-indol-3-yl)pentanoic acid. These approaches often focus on improving selectivity, yield, and sustainability.

Transition Metal-Catalyzed Coupling Reactions in Amino Acid Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of tryptophan analogs. chim.it While direct synthesis of 2-amino-5-(1H-indol-3-yl)pentanoic acid using these methods is not extensively reported, the principles are applicable. These reactions typically involve the coupling of a functionalized indole with a suitable amino acid precursor.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It has been successfully used for the alkylation of bromotryptophan derivatives and for the synthesis of tryptophan regioisomers. researchgate.netnih.govrsc.orgnih.govnih.gov For the synthesis of the target molecule, a potential route could involve the Negishi coupling of a 3-haloindole with a 5-halopentanoic acid derivative containing the amino group, or vice versa. The reaction conditions are generally mild, and a variety of functional groups are tolerated. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound with an organic halide, catalyzed by a palladium complex. It has been employed for the synthesis of various substituted indoles, including diarylindoles. researchgate.netnih.gov A plausible strategy for synthesizing 2-amino-5-(1H-indol-3-yl)pentanoic acid would be the coupling of indole-3-boronic acid with a protected 2-amino-5-halopentanoic acid derivative. The reaction is known for its high functional group tolerance and the use of relatively non-toxic and stable boron reagents.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a key method for synthesizing alkynyl-substituted indoles, which can be further elaborated. mdpi.comnih.govmdpi.comnih.govacs.org While not a direct route to the saturated pentanoic acid side chain, Sonogashira coupling could be used to introduce a five-carbon chain with a terminal alkyne at the 3-position of the indole ring. Subsequent hydrogenation of the triple bond would yield the desired saturated side chain.

The following table summarizes the potential application of these coupling reactions for the synthesis of 2-amino-5-(1H-indol-3-yl)pentanoic acid.

| Coupling Reaction | Key Reactants | Catalyst System | Potential Application for Target Molecule Synthesis |

| Negishi | Organozinc Halide + Organic Halide | Pd or Ni | Coupling of a 3-haloindole with a 5-zincopentanoic acid derivative. researchgate.netnih.gov |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Pd | Coupling of indole-3-boronic acid with a 2-amino-5-halopentanoic acid derivative. |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd/Cu | Introduction of a pent-4-ynyl side chain at the indole C3 position, followed by hydrogenation. acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. For a molecule like 2-amino-5-(1H-indol-3-yl)pentanoic acid, this involves the use of renewable feedstocks, enzymatic catalysis, and environmentally benign solvents.

Biocatalysis is a cornerstone of green chemistry, and the enzymatic synthesis of tryptophan analogs is a well-established field. nih.govacs.org The use of enzymes like tryptophan synthase (TrpB) allows for the synthesis of tryptophan derivatives in aqueous media, avoiding the need for protecting groups and harsh reagents. nih.govnih.govacs.orggoogle.com Engineered TrpB variants have shown improved activity and substrate scope, enabling the synthesis of various tryptophan analogs at lower temperatures. nih.gov A potential green synthesis of 2-amino-5-(1H-indol-3-yl)pentanoic acid could involve a suitably engineered enzyme that can condense indole with a 2-amino-5-hydroxypentanoic acid derivative.

The use of aqueous solvents is another key aspect of green chemistry. nih.gov The solubility of reactants and catalysts in water can be a challenge, but the development of water-soluble catalysts and engineered enzymes is addressing this issue. The synthesis of tryptophan analogs in aqueous solvents has been demonstrated to be effective. nih.govgoogle.com

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another important green chemistry metric. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. acs.org Synthetic routes to 2-amino-5-(1H-indol-3-yl)pentanoic acid that maximize atom economy would be considered more sustainable.

Flow Chemistry and Continuous Synthesis of 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.govmdpi.com

The synthesis of heterocycles, including indoles, has been successfully demonstrated using flow chemistry. nih.govmdpi.comuc.pt For instance, the Fischer indole synthesis has been adapted to a continuous flow process, allowing for rapid and efficient production of indole derivatives. uc.pt A multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives has also been reported, showcasing the potential for complex molecule synthesis in an uninterrupted sequence. nih.govnih.gov

While a specific flow synthesis of 2-amino-5-(1H-indol-3-yl)pentanoic acid has not been detailed in the literature, the existing methodologies for indole and amino acid synthesis in flow can be adapted. rsc.org A potential flow process could involve the in-line generation of a reactive intermediate, such as an organometallic indole species, which would then be immediately reacted with a suitable amino acid backbone precursor in a subsequent reactor module. The use of immobilized enzyme microreactors is another promising avenue for the continuous synthesis of amino acids. rsc.org

Purification and Advanced Characterization Techniques for Synthetic 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

The purification and characterization of synthetic 2-amino-5-(1H-indol-3-yl)pentanoic acid are critical steps to ensure its purity and structural integrity, especially for applications requiring high-purity enantiomers.

Preparative Chromatography for High-Purity Isolation

Preparative chromatography is a widely used technique for the isolation and purification of compounds from complex mixtures on a larger scale than analytical chromatography. For a chiral compound like 2-amino-5-(1H-indol-3-yl)pentanoic acid, preparative high-performance liquid chromatography (HPLC) is often the method of choice for obtaining high-purity enantiomers.

Reversed-Phase HPLC (RP-HPLC): This is a common mode of HPLC where a non-polar stationary phase is used with a polar mobile phase. For the purification of tryptophan and its analogs, C18 columns are frequently employed. mdpi.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities. sielc.com

Chiral HPLC: To separate the enantiomers of 2-amino-5-(1H-indol-3-yl)pentanoic acid, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the enantiomeric resolution of a wide range of chiral compounds, including amino acid derivatives. yakhak.orgnih.gov Another class of effective CSPs for underivatized amino acids are those based on macrocyclic glycopeptides like teicoplanin and vancomycin. nih.govsigmaaldrich.comresearchgate.net These columns can separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Preparative Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. researchgate.netyoutube.com It is considered a "green" purification technique due to the reduced use of organic solvents. researchgate.net Preparative SFC is particularly well-suited for chiral separations and is often faster and more efficient than preparative HPLC. youtube.com

The table below outlines common preparative chromatography techniques that can be applied to the purification of 2-amino-5-(1H-indol-3-yl)pentanoic acid.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Application for Target Molecule Purification |

| Preparative RP-HPLC | C18 | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., TFA, formic acid) | Purification from reaction byproducts and impurities. mdpi.comsielc.com |

| Preparative Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) or Macrocyclic glycopeptide-based (e.g., teicoplanin) | Typically Hexane/Isopropanol or other organic solvent mixtures | Separation of the L- and D-enantiomers. nih.govyakhak.orgsigmaaldrich.com |

| Preparative SFC | Various, including chiral phases | Supercritical CO2 with a co-solvent (e.g., methanol) | A green alternative for both achiral and chiral purification. researchgate.netyoutube.com |

Biosynthetic Hypotheses and Metabolic Interconnections of 2 Amino 5 1h Indol 3 Yl Pentanoic Acid

Proposed Biosynthetic Pathways Leading to 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

The formation of 2-Amino-5-(1H-indol-3-yl)pentanoic acid likely involves the convergence of two major metabolic routes: the shikimate pathway, which provides the indole (B1671886) ring, and a pathway for the synthesis of a five-carbon amino acid chain.

The biosynthesis of this molecule is hypothesized to originate from precursors derived from central metabolism. The indole ring is almost universally derived from the shikimate pathway, which culminates in the production of chorismate. nih.govwikipedia.org Chorismate is the critical branch-point metabolite for the synthesis of the three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. nih.gov Specifically, the biosynthesis of tryptophan proceeds from chorismate via anthranilate and indole-3-glycerol phosphate (B84403). nih.govnih.gov Therefore, chorismate is considered the ultimate precursor for the indole portion of the target molecule.

The five-carbon α-amino acid backbone is structurally similar to ornithine (a five-carbon diamino acid) and lysine (B10760008) (a six-carbon diamino acid). The biosynthesis of ornithine originates from glutamate, while lysine is synthesized via two distinct pathways (the diaminopimelate pathway in bacteria and the α-aminoadipate pathway in fungi). mdpi.com A plausible precursor for the pentanoic acid chain is L-lysine , which can undergo decarboxylation to form cadaverine (B124047), a five-carbon diamine. nih.govnih.gov Cadaverine can then be further metabolized to 5-aminopentanoic acid. nih.govhmdb.caebi.ac.uk Alternatively, a keto-acid precursor such as α-ketoadipate , an intermediate in the lysine biosynthesis pathway, could potentially be extended by one carbon unit, or another five-carbon keto-acid could be aminated.

The proposed biosynthetic pathway would necessitate a series of enzymatic reactions to assemble the final molecule from its putative precursors. This would involve enzymes for modifying the indole moiety and enzymes for assembling and modifying the amino acid chain, followed by a key step to join these two components.

The formation of the indole ring itself is catalyzed by a well-understood set of enzymes in the tryptophan biosynthetic pathway. fiveable.me Key enzymes include anthranilate synthase , which converts chorismate to anthranilate, and tryptophan synthase , which catalyzes the final step of joining indole-3-glycerol phosphate with serine to form tryptophan. igem.org In the context of 2-Amino-5-(1H-indol-3-yl)pentanoic acid biosynthesis, it is plausible that an intermediate of the tryptophan pathway, such as indole itself, is diverted. In nature, indole can be produced from L-tryptophan by tryptophanases or from indole-3-glycerol phosphate by indole-3-glycerol phosphate lyases (IGLs). nih.gov

Furthermore, various enzymes are known to oxidize the indole ring at different positions, such as monooxygenases and dioxygenases, including cytochrome P450 enzymes. researchgate.netpsu.eduacs.org While the target molecule has an unsubstituted indole ring, these enzymes highlight the metabolic plasticity for indole modification in nature.

The assembly of the pentanoic acid side chain and its attachment to the indole moiety would require a specific set of enzymes. One hypothetical route starts with L-lysine. A lysine decarboxylase (LDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, would convert lysine to cadaverine. nih.govnih.govresearchgate.net Subsequently, a diamine oxidase could oxidize cadaverine to 1-piperideine, which is then converted to 5-aminopentanoic acid. nih.gov

The final and most speculative step is the coupling of an indole precursor with the five-carbon side chain. This could be catalyzed by an enzyme with broad substrate specificity, similar to tryptophan synthase (TrpS) or tyrosine phenol-lyase (TPL) . These PLP-dependent enzymes are known to catalyze the β-elimination of an amino acid to form an electrophilic amino-acrylate intermediate, which can then react with various nucleophiles to form new α-amino acids. nih.gov In this hypothetical case, such an enzyme could potentially use a five-carbon amino acid precursor and react it with an activated indole species. Another possibility involves a ThDP-dependent enzyme which could catalyze a carboligation reaction between an indole-containing donor and a keto-acid acceptor. nih.gov The final amino group at the α-position could be introduced via a transaminase acting on a corresponding α-keto acid.

Enzymatic Steps and Reaction Mechanisms Involved in Formation

Biological Context and Natural Occurrence of 2-Amino-5-(1H-indol-3-yl)pentanoic Acid and Structurally Related Metabolites

While there is no direct evidence in the reviewed literature for the natural production of 2-Amino-5-(1H-indol-3-yl)pentanoic acid, its constituent parts are common in secondary metabolism, particularly in microorganisms.

Microorganisms are prolific producers of a vast array of secondary metabolites, including non-proteinogenic amino acids and indole-containing compounds. mdpi.com The shikimate pathway is a frequent source of precursors for these metabolites. researchgate.net For example, violacein (B1683560) and pyrrolnitrin (B93353) are complex indole-derived antibiotics produced by bacteria. researchgate.net

The biosynthesis of many complex natural products, such as peptide antibiotics and siderophores, often involves non-ribosomal peptide synthetases (NRPSs). These large multi-enzyme complexes are known to incorporate a wide variety of non-standard amino acids. It is conceivable that 2-Amino-5-(1H-indol-3-yl)pentanoic acid could be an intermediate in such a pathway, or a final product released by the action of a thioesterase domain.

The biosynthesis of polyamines like putrescine and cadaverine from ornithine and lysine, respectively, is a fundamental process in bacteria. nih.gov The intermediates and enzymes of these pathways are often recruited and adapted for the biosynthesis of secondary metabolites. mdpi.com Given this metabolic adaptability, the hypothetical pathway for 2-Amino-5-(1H-indol-3-yl)pentanoic acid, which draws upon enzymes from both aromatic amino acid and basic amino acid metabolism, fits within the known logic of microbial secondary metabolite biosynthesis.

Presence in Plant Systems and Auxin Metabolism Analogues

Direct evidence for the natural occurrence of 2-Amino-5-(1H-indol-3-yl)pentanoic acid in plant systems is not documented in current scientific literature. However, its structure, which features an indole ring and an amino acid side chain, suggests a potential relationship with auxin metabolism. The primary plant auxin, Indole-3-acetic acid (IAA), is a key regulator of plant growth and development, and its main biosynthetic pathway originates from L-tryptophan, a structurally similar amino acid. nih.govnih.gov

The biosynthesis of IAA from tryptophan involves several parallel pathways, with the indole-3-pyruvic acid (IPyA) pathway being a major and conserved route. nih.gov In this pathway, enzymes such as TAA1 and YUCCA catalyze the conversion of tryptophan to IAA. nih.gov Given this precedent, it is conceivable that 2-Amino-5-(1H-indol-3-yl)pentanoic acid, if present or introduced into a plant system, could act as an analogue or substrate for enzymes involved in auxin metabolism. It might be recognized by enzymes that typically bind tryptophan or other indole-containing compounds, potentially influencing auxin homeostasis. Synthetic auxin analogues, such as 5-phenyl-indole-3-acetic acid (5-Ph-IAA), are known to be potent effectors of auxin-related processes, demonstrating that the cellular machinery can interact with various indole derivatives. nih.gov

Mammalian Metabolic Intermediates or Biotransformation Products

In mammals, 2-Amino-5-(1H-indol-3-yl)pentanoic acid is not a recognized standard metabolic intermediate. The metabolism of dietary tryptophan is the most relevant paradigm for hypothesizing its potential fate in a mammalian system. nih.gov Tryptophan metabolism is complex, primarily following two major routes in host cells: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. nih.govyoutube.com

Kynurenine Pathway : This is the major route for tryptophan catabolism, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which catalyze the oxidative cleavage of the indole ring. nih.govnih.gov This pathway leads to the production of various bioactive metabolites and ultimately NAD+. youtube.com

Serotonin Pathway : A smaller fraction of tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) and then to the neurotransmitter serotonin. nih.gov

Furthermore, the gut microbiota plays a crucial role in metabolizing tryptophan and other aromatic amino acids, producing a variety of indole derivatives, such as indole-3-acetic acid, indole skatole, and indole propionic acid. nih.govnih.gov It is plausible that 2-Amino-5-(1H-indol-3-yl)pentanoic acid could be a substrate for similar microbial enzymatic transformations or even a product of microbial metabolism from other dietary components.

Regulation of Biosynthesis and Metabolic Flux

The regulation of the biosynthesis of 2-Amino-5-(1H-indol-3-yl)pentanoic acid can be hypothesized by examining the well-documented control mechanisms for related amino acids, particularly tryptophan.

Genetic and Transcriptional Control of Biosynthetic Enzymes

While the specific genes for the biosynthesis of 2-Amino-5-(1H-indol-3-yl)pentanoic acid are unknown, the regulation of the tryptophan (trp) operon in bacteria like Escherichia coli provides a comprehensive model. The trp operon is a cluster of genes encoding the enzymes for tryptophan synthesis. khanacademy.org Its expression is tightly controlled at the transcriptional level by two main mechanisms:

Trp Repressor : The trpR gene produces a repressor protein that, on its own, is inactive. When intracellular tryptophan levels are high, tryptophan acts as a co-repressor, binding to the repressor protein. libretexts.org This complex then binds to the trp operator sequence, physically blocking RNA polymerase from transcribing the operon genes. khanacademy.org

Attenuation : This mechanism provides a finer level of control based on the availability of charged tRNATrp. nih.gov A leader sequence in the mRNA contains codons for tryptophan. When tryptophan is scarce, the ribosome stalls at these codons, causing the mRNA to form an anti-terminator loop, allowing transcription to continue. Conversely, when tryptophan is abundant, the ribosome moves quickly, leading to the formation of a terminator hairpin that halts transcription. khanacademy.org

It is reasonable to postulate that if a dedicated biosynthetic pathway for 2-Amino-5-(1H-indol-3-yl)pentanoic acid exists in an organism, its genetic expression would be similarly regulated by the final product to ensure metabolic efficiency.

Table 1: Key Regulatory Mechanisms of the E. coli trp Operon

| Regulatory Mechanism | Effector Molecule | State when Tryptophan is High | Outcome |

| Repression | Tryptophan (as co-repressor) | Repressor-tryptophan complex binds to operator | Transcription is blocked |

| Attenuation | Charged tRNATrp | Ribosome translates leader peptide quickly | Transcription terminates prematurely |

This interactive table summarizes the primary control mechanisms of the tryptophan operon, which serves as a model for the potential regulation of 2-Amino-5-(1H-indol-3-yl)pentanoic acid biosynthesis.

Allosteric Regulation and Feedback Inhibition Mechanisms

Feedback inhibition is a fundamental principle in the regulation of metabolic pathways, where the end product of the pathway inhibits the activity of an early, often the first committed, enzyme. nih.govpressbooks.pub This allosteric regulation occurs when the product binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov

The tryptophan biosynthetic pathway is a classic example. The first enzyme, anthranilate synthase, is allosterically inhibited by tryptophan. nih.gov When tryptophan concentrations are sufficient, the enzyme's activity is immediately reduced, preventing the unnecessary synthesis of more tryptophan and conserving cellular resources. libretexts.org This provides a rapid response that complements the slower genetic controls of repression and attenuation.

By analogy, if 2-Amino-5-(1H-indol-3-yl)pentanoic acid is the end product of a biosynthetic pathway, it would be expected to act as an allosteric inhibitor for the initial enzyme in that pathway. This mechanism is crucial for maintaining cellular homeostasis. nih.gov

Catabolic Pathways and Biotransformation Products of 2-Amino-5-(1H-indol-3-yl)pentanoic Acid in Biological Systems

Specific catabolic pathways for 2-Amino-5-(1H-indol-3-yl)pentanoic acid have not been characterized. However, the enzymatic processes that degrade tryptophan and other amino acids provide a strong basis for predicting its degradation.

Enzymatic Degradation Routes

The degradation of amino acids generally begins with the removal of the α-amino group, a process typically carried out by transaminases. encyclopedia.pub The resulting carbon skeleton is then channeled into central metabolic pathways. For an indole-containing amino acid like 2-Amino-5-(1H-indol-3-yl)pentanoic acid, two principal enzymatic degradation routes can be hypothesized, mirroring those of tryptophan.

Cleavage of the Indole Ring : In mammals, the primary catabolic route for tryptophan involves the enzymatic opening of the indole ring by tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in other tissues. nih.govnih.gov This leads to the formation of N-formylkynurenine, which is further metabolized. youtube.com A similar dioxygenase-catalyzed cleavage could be a potential degradation route for 2-Amino-5-(1H-indol-3-yl)pentanoic acid.

Side-Chain Modification and Degradation : Gut bacteria are known to catabolize tryptophan by acting on its side chain, producing various indolic compounds. nih.gov Enzymes like tryptophanase can cleave the side chain to produce indole. Other bacterial enzymes could potentially modify the pentanoic acid side chain of the target compound through processes like decarboxylation or oxidation.

Table 2: Key Enzymes in Tryptophan Catabolism and Their Potential Relevance

| Enzyme | Pathway | Action | Potential Action on 2-Amino-5-(1H-indol-3-yl)pentanoic acid |

| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine Pathway (Mammalian) | Opens the indole ring of tryptophan | Could potentially catalyze the cleavage of the indole ring. |

| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine Pathway (Mammalian) | Opens the indole ring of tryptophan | Could potentially catalyze the cleavage of the indole ring. |

| Transaminases | General Amino Acid Catabolism | Removes the α-amino group | Would likely catalyze the initial deamination step. |

| Bacterial Tryptophanase | Microbial Catabolism | Cleaves tryptophan to indole, pyruvate, and ammonia (B1221849) | Analogous enzymes might act on the side chain. |

This interactive table outlines major enzymes in tryptophan degradation, which may have analogous functions in the catabolism of 2-Amino-5-(1H-indol-3-yl)pentanoic acid.

Conjugation and Derivatization Pathways

The metabolic fate of 2-Amino-5-(1H-indol-3-yl)pentanoic acid is hypothesized to involve several conjugation and derivatization pathways, targeting its primary functional groups: the amino group, the carboxylic acid moiety, and the indole ring. These biotransformations are generally anticipated to enhance the water solubility of the molecule, thereby facilitating its excretion from the body. The following pathways are postulated based on established metabolic routes for structurally related endogenous and xenobiotic compounds, such as tryptophan, other amino acids, and indole derivatives.

N-Acetylation of the Amino Group

A primary conjugation pathway for compounds containing a primary amino group is N-acetylation. This reaction involves the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the nitrogen atom of the amino group of 2-Amino-5-(1H-indol-3-yl)pentanoic acid. This process is catalyzed by a family of enzymes known as N-acetyltransferases (NATs). nih.govembopress.org In humans, two main isoforms, NAT1 and NAT2, exhibit broad substrate specificity for arylamines and other compounds with a primary amine. nih.gov The acetylation of the amino group typically results in a less polar and pharmacologically modified metabolite. The specificity of NATs for various substrates suggests that 2-Amino-5-(1H-indol-3-yl)pentanoic acid could be a substrate for these enzymes. nih.govfrontiersin.org

Table 1: Hypothesized N-Acetylation of 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

| Substrate | Enzyme Family | Cofactor | Product |

| 2-Amino-5-(1H-indol-3-yl)pentanoic acid | N-Acetyltransferases (NATs) | Acetyl-CoA | N-acetyl-2-amino-5-(1H-indol-3-yl)pentanoic acid |

Conjugation of the Carboxylic Acid Moiety

The carboxylic acid group of 2-Amino-5-(1H-indol-3-yl)pentanoic acid represents another key site for conjugation. Similar to other xenobiotic carboxylic acids, it is likely to undergo activation to a Coenzyme A (CoA) thioester. This activation is a prerequisite for subsequent conjugation with endogenous amino acids, such as glycine (B1666218). The resulting amide-linked conjugate is more polar and readily excreted. This pathway is well-documented for various indole-3-alkanoic acids. nih.gov

Another significant conjugation pathway for carboxylic acids is glucuronidation. This process involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid, forming an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. nih.gov Acyl glucuronides are highly water-soluble metabolites.

Table 2: Hypothesized Conjugation Pathways for the Carboxylic Acid Group

| Conjugation Type | Enzyme Family | Cofactor/Cosubstrate | Product |

| Amino Acid Conjugation | Acyl-CoA Synthetase / Amino Acid N-acyltransferase | ATP, CoA, Glycine | N-[2-Amino-5-(1H-indol-3-yl)pentanoyl]glycine |

| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | UDP-Glucuronic Acid | 2-Amino-5-(1H-indol-3-yl)pentanoic acid acyl-glucuronide |

Derivatization of the Indole Ring

The indole ring of 2-Amino-5-(1H-indol-3-yl)pentanoic acid is a likely target for various derivatization reactions, primarily hydroxylation followed by conjugation. Cytochrome P450 (CYP) enzymes can introduce a hydroxyl group at various positions on the indole nucleus, with the 5- and 6-positions being common sites for indole-containing compounds.

Following hydroxylation, the newly formed hydroxyl group can undergo further conjugation, most commonly through glucuronidation or sulfation.

Glucuronidation of the Hydroxylated Indole Ring: The hydroxylated metabolite can be conjugated with glucuronic acid by UGTs, forming a phenolic glucuronide. This is a major pathway for the elimination of many phenolic compounds.

Sulfation of the Hydroxylated Indole Ring: Alternatively, the hydroxylated indole can be sulfated by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. The SULT1A1 isoform, in particular, is known to be involved in the sulfation of indoxyl, a metabolite of tryptophan. nih.govtaylorandfrancis.com

Table 3: Hypothesized Derivatization Pathways of the Indole Ring

| Reaction Step | Enzyme Family | Cofactor/Cosubstrate | Intermediate/Product |

| Hydroxylation | Cytochrome P450 (CYP) | NADPH, O₂ | Hydroxy-2-amino-5-(1H-indol-3-yl)pentanoic acid |

| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | UDP-Glucuronic Acid | Hydroxy-2-amino-5-(1H-indol-3-yl)pentanoic acid glucuronide |

| Sulfation | Sulfotransferases (SULTs) | PAPS | Hydroxy-2-amino-5-(1H-indol-3-yl)pentanoic acid sulfate |

Mechanistic Investigations of Biological Activities and Molecular Interactions of 2 Amino 5 1h Indol 3 Yl Pentanoic Acid

Molecular Target Elucidation and Validation Strategies for 2-Amino-5-(1H-indol-3-yl)pentanoic Acid

No specific molecular targets for 2-Amino-5-(1H-indol-3-yl)pentanoic acid have been elucidated or validated in the public scientific literature.

There are no available receptor binding studies or data identifying the ligand-binding domains for 2-Amino-5-(1H-indol-3-yl)pentanoic acid.

Information regarding the kinetics or mechanism of action for the inhibition or activation of any enzyme by 2-Amino-5-(1H-indol-3-yl)pentanoic acid is not available in published research.

There are no public records of protein-ligand interaction analyses, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), performed with 2-Amino-5-(1H-indol-3-yl)pentanoic acid.

Cellular Pathway Modulation and Signal Transduction Impact

The impact of 2-Amino-5-(1H-indol-3-yl)pentanoic acid on cellular pathways and signal transduction has not been documented.

While 2-Amino-5-(1H-indol-3-yl)pentanoic acid is an analog of tryptophan, the precursor for serotonin (B10506) synthesis via the enzymes Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC), no studies were found that investigate its specific influence on these or other enzymes involved in neurotransmitter synthesis or catabolism.

There is no available data describing how 2-Amino-5-(1H-indol-3-yl)pentanoic acid may regulate gene expression or protein synthesis.

Modulation of Cellular Processes in Model Systems (e.g., Cell Viability, Proliferation)

Derivatives of indole-alkanoic acids have demonstrated significant effects on cellular viability and proliferation in various cancer cell lines. For instance, a series of novel 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives, which contain an indole (B1671886) moiety, were synthesized and evaluated for their anticancer activities. nih.gov One of the most potent compounds from this series exhibited significant antiproliferative activity against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cells, with IC50 values of 12.0 nM and 10 nM, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis and caused a dose-dependent arrest of the cell cycle in the G2/M phase. nih.gov

Furthermore, the study indicated that the antiproliferative effects were mediated through the modulation of the EGFR and p53-MDM2 pathways. nih.gov This suggests that indole derivatives can interfere with key signaling pathways that control cell growth and survival. Another study on 5-aminosalicylic acid (5-ASA), a compound with some structural similarities to amino-indole derivatives, showed that it could prevent the growth of several colorectal cancer cell lines by inducing an S-phase and G2/M phase arrest in the cell cycle. nih.gov Prolonged exposure to 5-ASA led to apoptosis and mitotic catastrophe, highlighting its potential chemopreventive and chemotherapeutic properties. nih.gov

These findings collectively suggest that 2-Amino-5-(1H-indol-3-yl)pentanoic acid may also possess the ability to modulate cell viability and proliferation, potentially through mechanisms involving cell cycle arrest and induction of apoptosis in a manner similar to its structural relatives.

Structure-Activity Relationship (SAR) Studies of 2-Amino-5-(1H-indol-3-yl)pentanoic Acid Analogs

The synthesis of various analogs of indole-alkanoic acids has been a key strategy for exploring their structure-activity relationships (SAR). In one notable study, a series of indole-5-propanoic acid derivatives were synthesized to develop novel agonists for the G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.govnih.gov The synthesis began with the esterification of 3-(4-aminophenyl) propanoic acid, followed by iodination. nih.gov A key intermediate was formed through a Sonogashira coupling reaction to introduce an ethynyl (B1212043) group, which then underwent cyclization using gold chloride to form the indole ring. nih.gov This synthetic route allowed for the introduction of various phenyl groups at the C2 position of the indole ring, creating a library of analogs for SAR studies. nih.gov

In another example, a series of indole derivatives containing penta-heterocycles were synthesized to investigate their anticancer potential. nih.gov The synthesis started from indole and cyanoacetic acid, followed by a series of cyclization and acylation reactions to produce complex heterocyclic structures attached to the indole core. nih.gov This approach enabled the exploration of how different heterocyclic moieties influence the biological activity of the indole scaffold.

These synthetic strategies highlight the chemical tractability of the indole nucleus, allowing for systematic modifications to probe the structural requirements for specific biological activities.

While specific computational SAR modeling for 2-Amino-5-(1H-indol-3-yl)pentanoic acid is not extensively documented, the principles are well-established within the broader context of drug discovery involving indole derivatives. Cheminformatics approaches are often employed to analyze the relationships between the structural features of a series of compounds and their biological activities. For instance, in the development of GPR40 agonists based on the indole-5-propanoic acid scaffold, computational methods could be used to correlate properties such as lipophilicity, electronic effects of substituents, and steric factors with the observed agonist potency. nih.govnih.govebi.ac.uk Such models can help in predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For indole-based compounds, pharmacophore models are developed based on the structures of known active ligands. For instance, the design of indole-propanoic acid-based GPR40 agonists was guided by the pharmacophore of existing agonists, which typically includes a hydrophobic region. nih.gov The indole propanoic acid moiety itself was chosen as a simplified, novel scaffold that still fits the general pharmacophoric requirements for GPR40 activation. nih.gov

The development of these agonists involved identifying compounds that not only had high potency but also possessed favorable drug-like properties, such as improved microsomal stability. nih.govnih.gov This highlights a key principle in molecular design: the optimization of a lead compound involves a multi-parameter approach, balancing potency with pharmacokinetic properties.

Experimental Models for Mechanistic Research (Excluding Clinical Human Trials)

A variety of in vitro cellular assays and primary cell culture systems are employed to investigate the mechanisms of action of indole derivatives. To assess the anticancer properties of newly synthesized indole compounds, researchers commonly use a panel of human cancer cell lines, such as A549 (lung), K562 (leukemia), and various colorectal cancer cell lines. nih.govnih.gov Cell viability is typically measured using assays like the MTT or MTS assay, which quantify the metabolic activity of living cells.

To delve deeper into the mechanisms of cell death, flow cytometry analysis is often used to determine the stage of the cell cycle at which the compound exerts its effects and to quantify the extent of apoptosis. nih.gov For example, in the study of 5-aminosalicylic acid, flow cytometry revealed an S-phase and G2/M phase arrest in colorectal cancer cells. nih.gov

For investigating the activity of indole derivatives as GPR40 agonists, reporter gene assays are frequently used. nih.govnih.govebi.ac.uk In these assays, cells (e.g., MIN-6 insulinoma cells) are engineered to express a reporter gene (such as luciferase) under the control of a promoter that is activated by the signaling pathway of interest (in this case, the nuclear factor of activated T-cells, NFAT, pathway, which is downstream of GPR40 activation). nih.govnih.gov The amount of light produced by the luciferase enzyme is then proportional to the activity of the GPR40 agonist. Furthermore, glucose-stimulated insulin (B600854) secretion (GSIS) assays in MIN-6 cells provide a more physiologically relevant measure of the functional consequence of GPR40 activation. nih.govnih.gov

These in vitro models are indispensable tools for the initial screening and detailed mechanistic characterization of novel compounds like 2-Amino-5-(1H-indol-3-yl)pentanoic acid and its analogs, providing crucial data before any potential in vivo studies.

Preclinical Animal Models for Pharmacological Characterization and Target Validation

Preclinical animal models are indispensable for evaluating the pharmacological effects of new chemical entities and for validating their biological targets in vivo. creative-biolabs.com Although no specific animal studies have been published for 2-Amino-5-(1H-indol-3-yl)pentanoic acid, research on structurally related indole derivatives provides a framework for potential areas of pharmacological interest.

A significant body of research has focused on the cardiovascular effects of indole compounds. For instance, various indole and indazole derivatives have demonstrated antihypertensive activity in animal models. arabjchem.org Studies on spontaneously hypertensive rats (SHR) have shown that certain indole derivatives can significantly lower blood pressure. arabjchem.orgnih.gov For example, novel derivatives of indole-3-carboxylic acid have been shown to act as angiotensin II receptor 1 (AT₁) antagonists, a key mechanism in blood pressure regulation. nih.govresearchgate.net These compounds exhibited a potent and long-lasting antihypertensive effect when administered orally to SHR. nih.govresearchgate.net This suggests that 2-Amino-5-(1H-indol-3-yl)pentanoic acid, due to its indole core, might also possess the potential to modulate blood pressure, a hypothesis that warrants investigation in appropriate animal models.

The validation of a specific molecular target is a critical step in drug discovery. nih.gov For indole derivatives with antihypertensive effects, the AT₁ receptor is a validated target. nih.govresearchgate.net The process of target validation often involves a combination of in vitro binding assays and in vivo studies in animal models to confirm that the interaction with the target produces the desired physiological effect. creative-biolabs.comnih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of results that might be obtained from a preclinical study on a related indole compound with antihypertensive properties, based on published research on similar molecules. nih.govnih.govresearchgate.net

| Compound | Animal Model | Key Finding | Potential Target |

| Indole-3-carboxylic acid derivative | Spontaneously Hypertensive Rats (SHR) | Significant reduction in systolic blood pressure. nih.govresearchgate.net | Angiotensin II Receptor 1 (AT₁) nih.govresearchgate.net |

| N-acetamido-indole derivative | Spontaneously Hypertensive Rats (SHR) | Reduction of arterial pressure. nih.gov | Not specified |

| Indole analogue 32 | Spontaneously Hypertensive Rats (SHR) and Grollman hypertensive rats | Marked reduction in systolic blood pressure. arabjchem.org | Not specified |

This table is illustrative and based on findings for related indole compounds, not 2-Amino-5-(1H-indol-3-yl)pentanoic acid itself.

Further preclinical investigations using animal models would be necessary to determine if 2-Amino-5-(1H-indol-3-yl)pentanoic acid exhibits similar or different pharmacological activities, such as anti-inflammatory, analgesic, or anticancer effects, which have been reported for other indole derivatives. pcbiochemres.comajchem-b.comnrfhh.comnih.govchula.ac.th

Microbial and Plant Model Organisms for Biological Role Investigation

The structural resemblance of 2-Amino-5-(1H-indol-3-yl)pentanoic acid to the essential amino acid tryptophan suggests that it could play a significant role in microbial and plant systems, either as a metabolic precursor, a signaling molecule, or an inhibitor of biological pathways.

Microbial Systems:

The gut microbiota is known to metabolize tryptophan into a variety of bioactive indole derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). nih.govnih.govnih.govnih.govnih.gov These metabolites can have profound effects on the host's physiology, including immune function and gut homeostasis. nih.govmdpi.cominserm.fr Given its structure, 2-Amino-5-(1H-indol-3-yl)pentanoic acid could potentially be a substrate for microbial enzymes that act on tryptophan and other indole-3-alkanoic acids, leading to the formation of novel bioactive metabolites.

Indole itself is a significant intercellular signaling molecule in microbial communities, influencing processes like biofilm formation and virulence. researchgate.net It is plausible that 2-Amino-5-(1H-indol-3-yl)pentanoic acid or its metabolites could interfere with or participate in these microbial signaling pathways. Endophytic bacteria, which live within plants, are also known to produce a variety of bioactive indole compounds. mdpi.comamanote.commdpi.com

The following table summarizes the known metabolism of tryptophan by gut microbiota, which can serve as a model for predicting the potential biotransformation of 2-Amino-5-(1H-indol-3-yl)pentanoic acid. nih.govnih.gov

| Precursor | Microbial Metabolite | Known Biological Role of Metabolite |

| Tryptophan | Indole-3-acetic acid (IAA) | Modulation of host immune responses. nih.gov |

| Tryptophan | Indole-3-propionic acid (IPA) | Neuroprotective and anti-inflammatory effects. nih.govnih.govresearchgate.net |

| Tryptophan | Indole-3-aldehyde (IAld) | Activation of the aryl hydrocarbon receptor (AhR). nih.gov |

| Tryptophan | Indole | Intercellular signaling in bacteria. researchgate.net |

This table illustrates the known metabolic fates of tryptophan in microbial systems, providing a basis for hypothesizing the potential metabolism of 2-Amino-5-(1H-indol-3-yl)pentanoic acid.

Plant Models:

In plants, indole-3-acetic acid (IAA) is the most common and physiologically active auxin, a class of plant hormones that regulate many aspects of growth and development. nih.govyoutube.commdpi.com Tryptophan is a primary precursor for IAA biosynthesis in plants. youtube.commdpi.com Therefore, 2-Amino-5-(1H-indol-3-yl)pentanoic acid could potentially serve as a precursor or an analog to auxin precursors. For example, studies have shown that L-tryptophan can serve as a precursor for the microbial formation of IAA, which in turn promotes plant growth. google.com

Conversely, some tryptophan derivatives have been found to inhibit plant growth processes. For example, certain tryptophan derivatives can inhibit the germination of parasitic plants. nih.gov The application of tryptophan and its derivatives can have varied effects on plant productivity, including preventing fruit drop or acting as a thinning agent, depending on the concentration. google.com The accumulation of the auxin precursor indole-3-acetamide (B105759) has been shown to curtail growth in Arabidopsis thaliana. nih.govnih.gov This suggests that 2-Amino-5-(1H-indol-3-yl)pentanoic acid could potentially act as a plant growth regulator, either promoting or inhibiting growth depending on its specific interactions within the plant's metabolic and signaling networks.

Research on carrot seed quality has demonstrated that the application of auxin-producing bacteria along with L-tryptophan can improve seed yield and quality by altering the plant's development. mdpi.com Similar studies could be designed to investigate the effect of 2-Amino-5-(1H-indol-3-yl)pentanoic acid on plant growth and development.

The potential roles of 2-Amino-5-(1H-indol-3-yl)pentanoic acid in plant systems are summarized in the hypothetical table below, based on the known functions of related compounds. nih.govmdpi.comgoogle.com

| Compound Family | Plant Model | Potential Biological Role |

| Tryptophan derivatives | General crop plants | Plant growth regulation (promotion or inhibition). google.com |

| Tryptophan derivatives | Orobanche minor (parasitic plant) | Inhibition of seed germination. nih.gov |

| Auxin-producing bacteria with L-tryptophan | Carrot (Daucus carota) | Improvement of seed yield and quality. mdpi.com |

This table is illustrative and based on the functions of related indole compounds in plant systems, not direct studies on 2-Amino-5-(1H-indol-3-yl)pentanoic acid.

Advanced Analytical Methodologies for Research on 2 Amino 5 1h Indol 3 Yl Pentanoic Acid

Chromatographic Techniques for Separation and Quantification in Complex Biological and Chemical Samples

Chromatography is the cornerstone for the isolation and quantification of 2-Amino-5-(1H-indol-3-yl)pentanoic acid from intricate mixtures such as biological fluids, tissue extracts, and synthetic reaction media. The choice of technique is dictated by the sample matrix, the required sensitivity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of tryptophan and its metabolites, including 2-Amino-5-(1H-indol-3-yl)pentanoic acid. mdpi.comnih.gov Its versatility is enhanced by a variety of detection methods that offer different levels of sensitivity and selectivity. Reversed-phase HPLC, often utilizing octadecyl silica (B1680970) (ODS or C18) columns, is commonly employed for separation. mdpi.comnih.gov

UV/Vis Detection: Ultraviolet-Visible (UV/Vis) spectroscopy is a common detection method. The indole (B1671886) ring of the compound exhibits characteristic UV absorbance, typically around 280 nm. rsc.org While robust, HPLC-UV methods can sometimes lack selectivity when analyzing complex biological samples due to potential interference from other endogenous compounds that absorb at similar wavelengths. mdpi.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is a powerful option. nih.gov The intrinsic fluorescence of the indole moiety allows for detection at very low concentrations. nih.gov Excitation and emission wavelengths are specifically chosen to maximize the signal from the target analyte while minimizing background noise; for instance, tryptophan and its derivatives are often detected with excitation around 280 nm and emission around 360 nm. nih.gov Pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used to create highly fluorescent derivatives, further boosting sensitivity for amino acids. jst.go.jpnih.gov

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection offers exceptional sensitivity for electroactive compounds like indole derivatives. nih.govcolab.ws ECD measures the current generated by the oxidation or reduction of the analyte at an electrode surface, a process that is highly specific and allows for the detection of neurotransmitters and their metabolites at attomole levels. nih.govcolab.ws This makes it particularly suitable for neurochemical research where analyte concentrations are often very low.

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides the highest degree of selectivity and sensitivity. jst.go.jprsc.orgnih.gov This technique allows for the unambiguous identification and quantification of the analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns. rsc.orgnih.gov LC-MS/MS methods are frequently used in metabolomics studies to simultaneously measure a wide range of tryptophan metabolites in biological samples like plasma and serum. jst.go.jpacs.org

| Detection Method | Principle | Common Wavelengths/Settings | Advantages | Limitations |

| UV/Vis | Measures absorbance of UV/Vis light by the indole ring. | ~280 nm | Robust, widely available. | Lower selectivity in complex matrices. mdpi.com |

| Fluorescence | Detects native fluorescence of the indole moiety. | Ex: ~280 nm, Em: ~360 nm | High sensitivity and selectivity. nih.gov | Not all compounds are naturally fluorescent. |

| Electrochemical (ECD) | Measures current from oxidation/reduction of the analyte. | Specific applied potential (e.g., +0.6 V) | Extremely high sensitivity for electroactive compounds. nih.govcolab.ws | Limited to electroactive analytes; electrode fouling. nih.gov |

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Specific m/z transitions (MRM) | Highest selectivity and sensitivity; structural confirmation. rsc.orgnih.gov | Higher cost and complexity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the profiling of metabolites, but its application to non-volatile compounds like amino acids requires a chemical derivatization step. sigmaaldrich.comgcms.cz This process converts the polar, non-volatile amino acid into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.com

For tryptophan and its derivatives, silylation is a common derivatization technique. mdpi.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. mdpi.comsigmaaldrich.com The resulting derivatives are sufficiently volatile for separation on a GC column and subsequent detection by mass spectrometry. sigmaaldrich.com

The derivatization process must be carefully optimized to ensure reproducible and complete conversion to a single derivative form to allow for accurate quantification. mdpi.com For instance, studies on indole-containing acids have shown that silylation can lead to the formation of derivatives with an unsubstituted hydrogen on the indole ring, which are chromatographically stable and suitable for GC-MS analysis. mdpi.comnih.gov GC-MS methods have been successfully applied to determine tryptophan metabolites in biological samples like serum and cerebrospinal fluid. nih.govnih.gov

| Derivatization Reagent | Derivative Type | Key Features |

| BSTFA | Trimethylsilyl (TMS) | Common silylating agent, but derivatives can be moisture-sensitive. sigmaaldrich.com |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Produces more stable derivatives compared to TMS, but with higher molecular weights. sigmaaldrich.com |

| Pentafluoropropionic Anhydride (B1165640) (PFPA) | Pentafluoropropionyl (PFP) | Used in conjunction with esterification (e.g., with methanol) to derivatize amine groups. nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

As 2-Amino-5-(1H-indol-3-yl)pentanoic acid possesses a chiral center at the alpha-carbon, distinguishing between its L- and D-enantiomers is crucial, particularly in biological and pharmaceutical research. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity of a sample. nih.govnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. khanacademy.orgyoutube.com

Direct enantiomeric separation without prior derivatization is often preferred to avoid potential racemization or side reactions. nih.gov Several types of CSPs have proven effective for the resolution of underivatized tryptophan and its analogs:

Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for separating the enantiomers of polar and ionic compounds, including amino acids. nih.gov They are compatible with a range of mobile phases, including reversed-phase conditions, which are well-suited for LC-MS applications. nih.gov

Cinchona Alkaloid-Based Zwitterionic CSPs: These novel stationary phases (e.g., CHIRALPAK® ZWIX) can provide excellent enantiomeric separations of amino acids and their derivatives. nih.gov They operate via zwitterionic interactions and have been successfully used to determine the optical purity of synthesized tryptophan analogs like 6-chloro-L-tryptophan. nih.gov

Crown Ether-Based CSPs: Chiral crown ether stationary phases are particularly effective for resolving primary amine compounds, including amino acids. nih.govchromatographyonline.com

The choice of mobile phase, including organic modifiers (e.g., methanol, acetonitrile) and additives (e.g., formic acid, diethylamine), is critical for optimizing retention and selectivity on these chiral columns. nih.govnih.gov

| Chiral Stationary Phase (CSP) Type | Selector Example | Separation Principle | Advantages |

| Macrocyclic Glycopeptide | Teicoplanin | Hydrophobic interactions, hydrogen bonding, ionic interactions. nih.gov | Broad applicability for polar compounds; LC-MS compatible. nih.gov |

| Cinchona Alkaloid Zwitterionic | Cinchona alkaloid derivative | Zwitterionic and stereoselective interactions. nih.gov | Excellent resolution for underivatized amino acids. nih.gov |

| Crown Ether | (18-Crown-6) tetracarboxylic acid | Host-guest complexation with primary amines. chromatographyonline.com | Highly effective for primary amino acids. chromatographyonline.com |

Capillary Electrophoresis (CE) and Microfluidic Platforms

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of amino acids. horiba.comnih.gov In CE, charged molecules migrate through a narrow capillary filled with an electrolyte under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes.

For amino acids like 2-Amino-5-(1H-indol-3-yl)pentanoic acid, which are zwitterionic, the pH of the background electrolyte is critical as it determines their net charge. At high pH, amino acids are fully deprotonated and carry a negative charge, allowing for their analysis. horiba.com Detection can be challenging as many amino acids lack a strong UV chromophore. Indirect UV detection is a common strategy, where a UV-absorbing compound is added to the electrolyte. horiba.com The non-absorbing analyte displaces the chromophore as it passes the detector, resulting in a decrease in absorbance. horiba.com CE methods are known for their rapid analysis times, low sample and reagent consumption, and high resolving power. nih.gov Microfluidic platforms, which miniaturize these electrophoretic separations on a chip, offer the potential for even faster analysis and integration into high-throughput screening systems.

Advanced Spectroscopic Characterization in Research Contexts

While chromatography excels at separation and quantification, advanced spectroscopic methods are indispensable for the definitive structural elucidation of 2-Amino-5-(1H-indol-3-yl)pentanoic acid, including its stereochemistry and conformational preferences in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For 2-Amino-5-(1H-indol-3-yl)pentanoic acid, NMR provides detailed information about the connectivity of atoms, the stereochemistry at the chiral center, and the preferred conformations of the side chain. rsc.orgcolab.ws

Techniques such as 1H and 13C NMR provide a complete map of the carbon and proton environments within the molecule. researchgate.net More advanced, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish through-bond correlations and unambiguously assign all proton and carbon signals. researchgate.net

For stereochemical and conformational analysis, several NMR parameters are key:

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons (e.g., between the α- and β-protons) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, researchers can deduce the relative populations of different staggered conformations (rotamers) of the side chain. rsc.org

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. Measuring NOEs (e.g., via NOESY or ROESY experiments) provides distance constraints that help to define the molecule's spatial arrangement and preferred conformation in solution. rsc.org

These NMR methods have been applied to tryptophan to analyze its conformational behavior, finding that the side chain exists in an equilibrium of different rotamers, with one conformer often being the dominant species in solution. rsc.orgcolab.ws Similar detailed analyses can be applied to 2-Amino-5-(1H-indol-3-yl)pentanoic acid to understand how the extended side chain influences its structural dynamics.

Mass Spectrometry-Based Omics Approaches (e.g., Metabolomics)

Mass spectrometry (MS)-based metabolomics has emerged as a powerful tool to investigate the systemic effects of 2-Amino-5-(1H-indol-3-yl)pentanoic acid. nih.gov This approach allows for the comprehensive analysis of endogenous small-molecule metabolites in biological samples, providing insights into the metabolic pathways modulated by the compound. amegroups.cn

Untargeted metabolomics, often utilizing high-resolution mass spectrometers like quadrupole time-of-flight (Q-TOF) or Orbitrap instruments coupled with liquid chromatography (LC), enables the detection and relative quantification of a wide array of metabolites. amegroups.cn Studies on IDO inhibitors, a class to which Indoximod belongs, have employed non-targeted metabolomics to identify biomarkers and understand the mechanisms of action. For instance, in a mouse model of lung adenocarcinoma treated with an IDO inhibitor, UPLC-QTOF-MS analysis of plasma and urine samples revealed significant alterations in metabolic profiles, pointing to potential biomarkers for early diagnosis and therapeutic response. amegroups.cn

Targeted metabolomics, on the other hand, focuses on the precise and absolute quantification of a predefined set of metabolites. This is particularly useful for analyzing the tryptophan metabolic pathway, which is directly influenced by Indoximod. A validated method using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the quantitative analysis of tryptophan and its metabolites in various biological matrices, including serum, urine, and cell culture supernatants. This method utilizes stable isotope-labeled internal standards to ensure accuracy and precision. rug.nl

Metabolomic analyses following Indoximod treatment can reveal changes in key metabolic pathways. For example, studies on IDO1 inhibitors have shown alterations in sphingolipid metabolism, arginine and proline metabolism, and the citrate (B86180) cycle (TCA cycle), suggesting broad effects on cellular metabolism beyond the direct inhibition of the kynurenine (B1673888) pathway.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular dichroism (CD) spectroscopy is a vital analytical technique for investigating the chirality and three-dimensional structure of molecules. capes.gov.br As 2-Amino-5-(1H-indol-3-yl)pentanoic acid is a chiral molecule, existing as D- and L-enantiomers, CD spectroscopy can be employed to determine its absolute configuration and study its conformational dynamics. The D-isomer, Indoximod, is noted to be more effective in reversing the suppression of T-cells compared to the L-isomer. amegroups.cn

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption provides information about the secondary and tertiary structure of proteins and the conformation of small molecules. For amino acids and their derivatives, CD spectra in the far-UV region are sensitive to the conformation of the backbone and the nature of the side chains.